
N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-2-(thiophen-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound seems to be a type of arylthiazole . Arylthiazoles are a class of compounds that have shown promising results in medicinal chemistry, with various derivatives exhibiting a wide range of biological activities .
Molecular Structure Analysis
The molecular structure of this compound would likely involve a thiazole ring, which is a type of heterocyclic compound containing both sulfur and nitrogen . The presence of fluorophenyl and thiophenyl groups would also be expected based on the name of the compound.Wissenschaftliche Forschungsanwendungen
Synthesis and Anti-inflammatory Activity
A study by K. Sunder and Jayapal Maleraju (2013) involved the synthesis of derivatives related to the specified compound and evaluated them for anti-inflammatory activity. Some of these derivatives showed significant anti-inflammatory activity, highlighting their potential therapeutic applications in inflammatory diseases (Sunder & Maleraju, 2013).
Optoelectronic Properties
Research by P. Camurlu and N. Guven (2015) explored the optoelectronic properties of thiazole-based polythiophenes, which include the synthesis of thiazole-containing monomers. These compounds demonstrated potential applications in optoelectronic devices due to their satisfactory switching times and appropriate optical contrasts (Camurlu & Guven, 2015).
Src Kinase Inhibitory and Anticancer Activities
A study by Asal Fallah-Tafti et al. (2011) synthesized and evaluated thiazolyl N-benzyl-substituted acetamide derivatives for their Src kinase inhibitory and anticancer activities. These derivatives, including variations of the specified compound, showed promising results against several cancer cell lines, indicating their potential in cancer therapy (Fallah-Tafti et al., 2011).
Antimicrobial Activity
Another area of research involves the synthesis and evaluation of sulfide and sulfone derivatives of similar compounds for their antimicrobial activity against various bacteria and fungi. Studies such as those by N. Badiger et al. (2013) have highlighted the potential of these compounds in addressing drug-resistant microbial infections (Badiger et al., 2013).
Antitumor Activity
Research by L. Yurttaş et al. (2015) and A. Evren et al. (2019) focused on the synthesis of new benzothiazole derivatives bearing different heterocyclic rings and evaluating their antitumor activity. These studies found significant anticancer activity against various cancer cell lines, suggesting the compounds' utility in developing new anticancer agents (Yurttaş et al., 2015); (Evren et al., 2019).
Wirkmechanismus
Zukünftige Richtungen
Given the promising biological activities of arylthiazoles, future research could involve further exploration of their potential uses in medicinal chemistry . This could include the synthesis and testing of new derivatives, including potentially “N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-2-(thiophen-2-yl)acetamide”.
Eigenschaften
IUPAC Name |
N-[2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]phenyl]-2-thiophen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15FN2OS2/c22-17-9-3-1-7-15(17)21-24-19(13-27-21)16-8-2-4-10-18(16)23-20(25)12-14-6-5-11-26-14/h1-11,13H,12H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWCSXDFHRQXJGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CSC(=N2)C3=CC=CC=C3F)NC(=O)CC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15FN2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-2-(thiophen-2-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

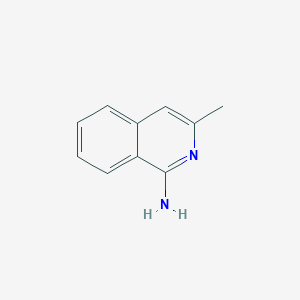
![2,10-Bis(4-chlorophenyl)-1,2,4,9,10,12-hexaazadispiro[4.2.4.2]tetradecane-3,11-dione](/img/structure/B2805219.png)
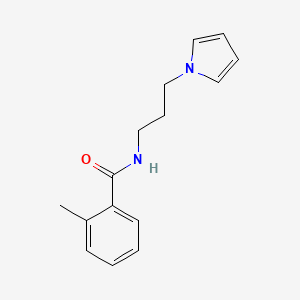
![(5Z)-3-methyl-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B2805222.png)
![6-tert-butyl-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-3-one](/img/structure/B2805223.png)

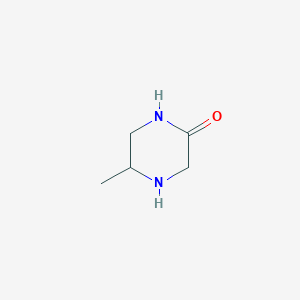
![3-[4-(furan-2-ylmethyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]propanamide](/img/structure/B2805228.png)

![2-(4-{[3-(Quinoxalin-2-yloxy)pyrrolidin-1-yl]sulfonyl}phenoxy)acetamide](/img/structure/B2805231.png)
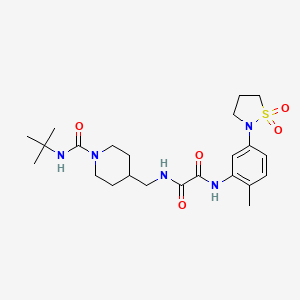
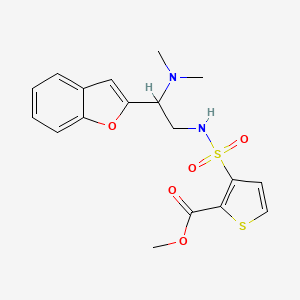

![N-([2,3'-bipyridin]-3-ylmethyl)-2-(cyclopentylthio)acetamide](/img/structure/B2805238.png)